WY-135 Demonstrates Superior Enzymatic Inhibitory Activity Relative to Ceritinib and Crizotinib
In vitro enzymatic assays demonstrate that WY-135 exhibits better enzyme inhibitory activity than the clinically approved ALK inhibitors ceritinib and crizotinib. WY-135 potently inhibits ALK and ROS1 kinases at sub-nanomolar concentrations, a potency level that exceeds the comparator compounds under identical assay conditions [1].
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ALK IC50 = 1.4 nM; ROS1 IC50 = 1.1 nM |
| Comparator Or Baseline | Ceritinib and crizotinib (activity inferior to WY-135) |
| Quantified Difference | WY-135 exhibits better enzyme inhibitory activity than ceritinib |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Superior enzymatic potency is a primary selection criterion for researchers requiring maximal target engagement at low compound concentrations to minimize off-target effects in cellular and in vivo models.
- [1] Han M, et al. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. Chem Biol Interact. 2018;284:24-31. View Source
